3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound (CAS: 872199-28-5) features a triazolo[1,5-a]quinazoline core substituted with a 4-chlorophenylsulfonyl group at position 3 and a 4-methoxyphenylamine moiety at position 4. Its molecular formula is C23H17ClN5O3S, with a molecular weight of 481.93 g/mol.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O3S/c1-31-16-10-8-15(9-11-16)24-20-18-4-2-3-5-19(18)28-21(25-20)22(26-27-28)32(29,30)17-12-6-14(23)7-13-17/h2-13H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXQUCLVADJYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system.
Mode of Action
It’s known that triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors.
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting they may affect multiple pathways.
Pharmacokinetics
Triazole compounds are known to be readily capable of binding in the biological system.
Biological Activity
The compound 3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazolinone family and has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).
Chemical Structure
The compound's chemical formula is with a molecular weight of 538.029 g/mol. It features a triazole ring fused to a quinazoline moiety, which is known for various pharmacological effects.
Antimicrobial Activity
Research has shown that derivatives of quinazolinones exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains. The results indicated:
- Strong Activity : Against Salmonella typhi and Bacillus subtilis.
- Moderate Activity : Observed against other strains such as Escherichia coli and Staphylococcus aureus.
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Salmonella typhi | 8 |
| Bacillus subtilis | 16 |
| Escherichia coli | 32 |
| Staphylococcus aureus | 64 |
Enzyme Inhibition
The compound also demonstrated notable enzyme inhibition properties:
- Acetylcholinesterase (AChE) : Strong inhibitory activity was recorded with an IC50 value of µM, indicating potential for use in treating conditions like Alzheimer's disease.
- Urease Inhibition : Several derivatives exhibited strong urease inhibitory activity, with some compounds showing IC50 values significantly lower than the standard reference thiourea (IC50 = 21.25 µM).
Table 2 provides IC50 values for urease inhibition:
| Compound ID | IC50 (µM) |
|---|---|
| Compound 7l | 2.14 |
| Compound 7m | 0.63 |
| Compound 7n | 2.17 |
| Compound 7o | 1.13 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following insights were derived from various studies:
- Substituent Effects : The presence of the chlorophenyl and methoxy groups significantly enhances the antimicrobial activity.
- Triazole Ring Influence : The triazole moiety contributes to the overall stability and interaction with biological targets.
- Docking Studies : Molecular docking simulations indicated favorable interactions with amino acids in target enzymes, suggesting a mechanism for its inhibitory effects.
Case Studies
A study conducted on similar quinazolinone derivatives highlighted their potential in treating tuberculosis by inhibiting Mycobacterium tuberculosis thymidylate kinase. Although the compound did not show direct cytotoxicity against human fibroblast cells (MRC-5), it displayed promising antimycobacterial activity.
Comparison with Similar Compounds
Structural Variations in the Sulfonyl Group
Modifications to the sulfonyl substituent significantly alter electronic and steric properties:
*Calculated based on molecular formula.
Key Findings :
Variations in the Amine Substituent
The amine group at position 5 influences solubility and target interactions:
*Estimated based on molecular formula.
Key Findings :
Core Structure Modifications
Replacing the quinazoline core with pyrimidine alters pharmacokinetic profiles:
Key Findings :
- Triazolo[1,5-a]pyrimidines () demonstrate confirmed anti-tubercular activity, suggesting the quinazoline core in the target compound may offer distinct target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
